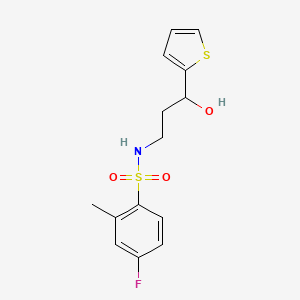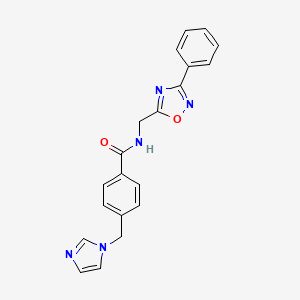
N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide, also known as HPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide involves the inhibition of various enzymes and signaling pathways that are involved in inflammation, cancer, and viral infections. N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of inflammatory mediators. It also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Furthermore, N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide has been shown to inhibit the replication of various viruses, including HIV and HCV.
Biochemical and Physiological Effects
N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral activities. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide has also been found to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. Furthermore, N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide has been shown to reduce the replication of various viruses, including HIV and HCV.
Avantages Et Limitations Des Expériences En Laboratoire
N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide has several advantages for lab experiments, including its potent activity, ease of synthesis, and low toxicity. However, it also has some limitations, including its instability in aqueous solutions, which can limit its use in biological experiments.
Orientations Futures
Several future directions for N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide research can be identified, including its use as a fluorescent probe for detecting metal ions in biological systems, its potential use as a drug for the treatment of inflammatory diseases, cancer, and viral infections, and its use as a tool for studying the role of HDACs in gene regulation. Further studies are needed to fully understand the potential applications of N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide in various fields.
Méthodes De Synthèse
N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the use of tetrahydro-2H-pyran-4-ol, isoxazole-3-carboxylic acid, and oxalyl chloride as starting materials. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then reacted with hydroxylamine to produce N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide.
Applications De Recherche Scientifique
N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-viral activities, making it a promising candidate for drug development. N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Propriétés
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O5/c15-9(10(16)13-8-1-4-19-14-8)12-7-11(17)2-5-18-6-3-11/h1,4,17H,2-3,5-7H2,(H,12,15)(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBRLXUPLVMNFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NC2=NOC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


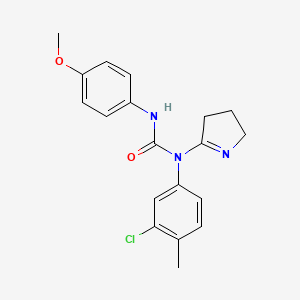
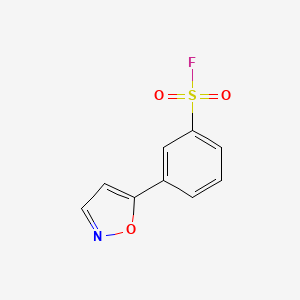
![1-[4-(1,2,4-Triazin-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2826165.png)


![(Z)-8-((tetrahydrofuran-2-yl)methyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2826171.png)

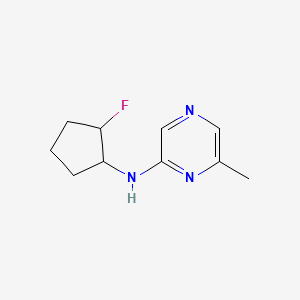
![3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2826176.png)
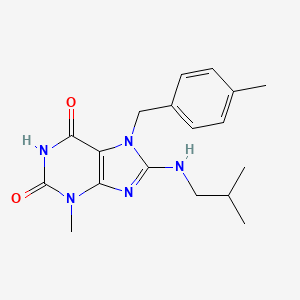
![Ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate](/img/structure/B2826178.png)
